molecular formula C7H9F2N3O2 B2850094 Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate CAS No. 2247206-87-5

Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate

Cat. No.: B2850094
CAS No.: 2247206-87-5
M. Wt: 205.165
InChI Key: CNFWEXAAMPDCKM-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the aminoacetate moiety. One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, which have been streamlined through the development of various difluoromethylation reagents and catalysts. These methods aim to achieve high yields and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[[1-(trifluoromethyl)pyrazol-4-yl]amino]acetate
  • Methyl 2-[[1-(chloromethyl)pyrazol-4-yl]amino]acetate
  • Methyl 2-[[1-(bromomethyl)pyrazol-4-yl]amino]acetate

Uniqueness

Methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 2-[[1-(difluoromethyl)pyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O2/c1-14-6(13)3-10-5-2-11-12(4-5)7(8)9/h2,4,7,10H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFWEXAAMPDCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CN(N=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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